3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Overview
Description
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid is a chemical compound with the molecular formula C10H12O7S. It is a derivative of ferulic acid, where the phenolic hydrogen has been replaced by a sulfo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid typically involves the sulfonation of 3-methoxy-4-hydroxycinnamic acid (ferulic acid). The process can be summarized as follows:
Starting Material: Ferulic acid is used as the starting material.
Sulfonation: The phenolic hydroxyl group of ferulic acid is sulfonated using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Using large reactors to sulfonate ferulic acid.
Continuous Purification: Employing continuous purification techniques such as column chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfo group can be reduced to a hydroxyl group under specific conditions.
Substitution: The sulfo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[3-Methoxy-4-(carboxy)phenyl]propanoic acid.
Reduction: Formation of 3-[3-Methoxy-4-hydroxyphenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in modulating immune responses in monocytic cells and macrophages.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound, which lacks the sulfo group.
Cinnamic Acid Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid is unique due to the presence of the sulfo group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it more versatile for various applications compared to its parent compound, ferulic acid .
Properties
IUPAC Name |
3-(3-methoxy-4-sulfooxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCDODPBPQMWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006709 | |
Record name | 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86321-33-7 | |
Record name | 3-(3-Methoxy-4-sulfooxy-phenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroferulic acid 4-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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